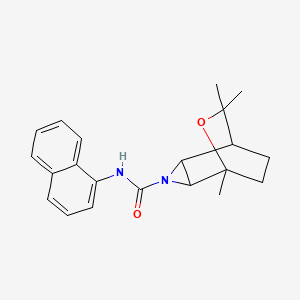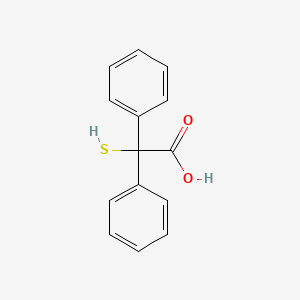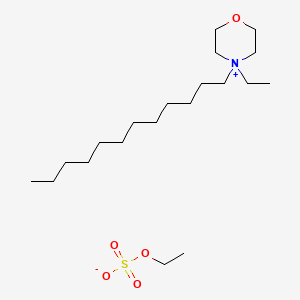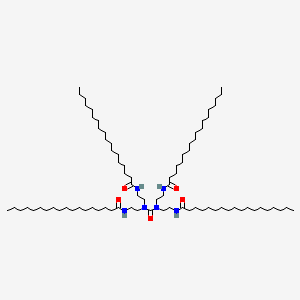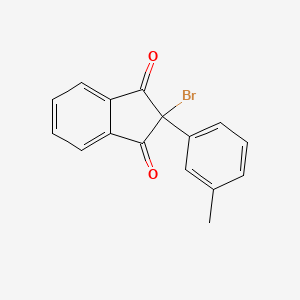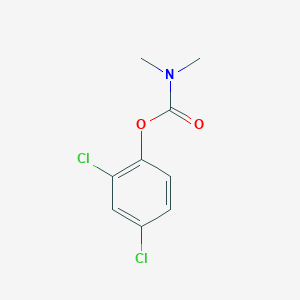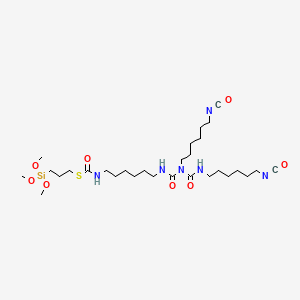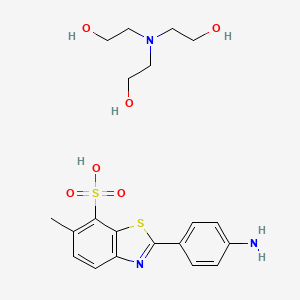
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt typically involves multiple steps. The starting materials often include 2-aminothiophenol and p-nitroaniline. The synthesis process generally follows these steps:
Nitration: The p-nitroaniline is nitrated to form p-nitroaniline.
Cyclization: The nitrated product undergoes cyclization with 2-aminothiophenol to form the benzothiazole ring.
Sulfonation: The benzothiazole derivative is then sulfonated to introduce the sulfonic acid group.
Reduction: The nitro group is reduced to an amino group.
Salt Formation: Finally, the compound is neutralized with triethanolamine to form the triethanolamine salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the amino group to a hydroxylamine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or hydroxylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its benzothiazole moiety. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine
In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the sulfonic acid group enhances its solubility, making it suitable for pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant colors make it ideal for textile and printing applications.
Mécanisme D'action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonic acid group can enhance the compound’s binding affinity to proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure without the sulfonic acid and amino groups.
2-Aminobenzothiazole: Contains an amino group but lacks the sulfonic acid group.
6-Methylbenzothiazole: Similar structure but without the sulfonic acid and amino groups.
Uniqueness
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical properties and reactivity. Its triethanolamine salt form enhances its solubility and stability, making it more versatile for various applications.
Propriétés
Numéro CAS |
80890-42-2 |
|---|---|
Formule moléculaire |
C20H27N3O6S2 |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H12N2O3S2.C6H15NO3/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;8-4-1-7(2-5-9)3-6-10/h2-7H,15H2,1H3,(H,17,18,19);8-10H,1-6H2 |
Clé InChI |
QDDVIQOJFQOVJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


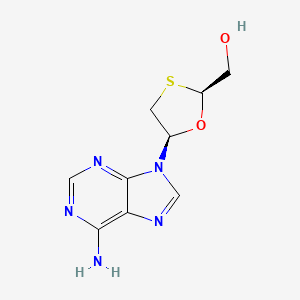
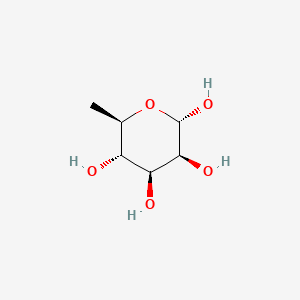
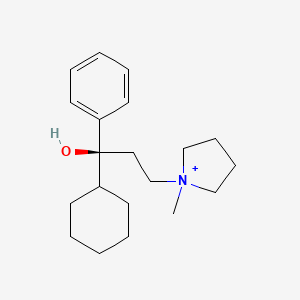
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
